Cas no 2137617-04-8 (4-(bromomethyl)-4-(4-methylpentan-2-yl)oxyoxane)

4-(bromomethyl)-4-(4-methylpentan-2-yl)oxyoxane Chemical and Physical Properties
Names and Identifiers
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- EN300-1132514
- 4-(bromomethyl)-4-[(4-methylpentan-2-yl)oxy]oxane
- 2137617-04-8
- 4-(bromomethyl)-4-(4-methylpentan-2-yl)oxyoxane
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- Inchi: 1S/C12H23BrO2/c1-10(2)8-11(3)15-12(9-13)4-6-14-7-5-12/h10-11H,4-9H2,1-3H3
- InChI Key: OVPKBMWXYQQZSY-UHFFFAOYSA-N
- SMILES: BrCC1(CCOCC1)OC(C)CC(C)C
Computed Properties
- Exact Mass: 278.08814g/mol
- Monoisotopic Mass: 278.08814g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 18.5Ų
- XLogP3: 3.2
4-(bromomethyl)-4-(4-methylpentan-2-yl)oxyoxane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1132514-1.0g |
4-(bromomethyl)-4-[(4-methylpentan-2-yl)oxy]oxane |
2137617-04-8 | 1g |
$0.0 | 2023-05-24 | ||
Enamine | EN300-1132514-0.5g |
4-(bromomethyl)-4-[(4-methylpentan-2-yl)oxy]oxane |
2137617-04-8 | 95% | 0.5g |
$946.0 | 2023-10-26 | |
Enamine | EN300-1132514-1g |
4-(bromomethyl)-4-[(4-methylpentan-2-yl)oxy]oxane |
2137617-04-8 | 95% | 1g |
$986.0 | 2023-10-26 | |
Enamine | EN300-1132514-0.1g |
4-(bromomethyl)-4-[(4-methylpentan-2-yl)oxy]oxane |
2137617-04-8 | 95% | 0.1g |
$867.0 | 2023-10-26 | |
Enamine | EN300-1132514-0.25g |
4-(bromomethyl)-4-[(4-methylpentan-2-yl)oxy]oxane |
2137617-04-8 | 95% | 0.25g |
$906.0 | 2023-10-26 | |
Enamine | EN300-1132514-0.05g |
4-(bromomethyl)-4-[(4-methylpentan-2-yl)oxy]oxane |
2137617-04-8 | 95% | 0.05g |
$827.0 | 2023-10-26 | |
Enamine | EN300-1132514-5g |
4-(bromomethyl)-4-[(4-methylpentan-2-yl)oxy]oxane |
2137617-04-8 | 95% | 5g |
$2858.0 | 2023-10-26 | |
Enamine | EN300-1132514-10g |
4-(bromomethyl)-4-[(4-methylpentan-2-yl)oxy]oxane |
2137617-04-8 | 95% | 10g |
$4236.0 | 2023-10-26 | |
Enamine | EN300-1132514-2.5g |
4-(bromomethyl)-4-[(4-methylpentan-2-yl)oxy]oxane |
2137617-04-8 | 95% | 2.5g |
$1931.0 | 2023-10-26 |
4-(bromomethyl)-4-(4-methylpentan-2-yl)oxyoxane Related Literature
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Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
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Ping Tong Food Funct., 2020,11, 628-639
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Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
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Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
Additional information on 4-(bromomethyl)-4-(4-methylpentan-2-yl)oxyoxane
Introduction to 4-(bromomethyl)-4-(4-methylpentan-2-yl)oxyoxane (CAS No. 2137617-04-8)
The compound 4-(bromomethyl)-4-(4-methylpentan-2-yl)oxyoxane, identified by the CAS number 2137617-04-8, is a significant molecule in the field of organic chemistry. This compound is characterized by its unique structure, which includes a bromomethyl group and a 4-methylpentan-2-yl substituent attached to an oxane ring. The oxane ring, also known as tetrahydropyran, is a six-membered cyclic ether that plays a crucial role in the compound's chemical properties and reactivity.
Recent studies have highlighted the importance of this compound in various applications, particularly in the synthesis of bioactive molecules and advanced materials. The bromomethyl group in the structure is particularly reactive, making it a valuable intermediate in organic synthesis. Researchers have explored its potential in creating novel pharmaceutical agents and agrochemicals due to its ability to undergo nucleophilic substitution reactions under mild conditions.
The 4-methylpentan-2-yl substituent adds another layer of complexity to the molecule's structure. This substituent not only influences the compound's physical properties, such as solubility and melting point, but also contributes to its stability during synthetic transformations. Recent advancements in computational chemistry have allowed scientists to better understand the electronic distribution within the molecule, providing insights into its reactivity and selectivity in various reactions.
One of the most promising areas of research involving 4-(bromomethyl)-4-(4-methylpentan-2-yl)oxyoxane is its application in drug discovery. By modifying the substituents on the oxane ring, researchers have been able to create derivatives with enhanced pharmacokinetic profiles. These derivatives are currently being evaluated for their potential as inhibitors of key enzymes involved in diseases such as cancer and neurodegenerative disorders.
In addition to its role in pharmaceuticals, this compound has also found applications in polymer chemistry. The oxane ring serves as a versatile platform for constructing advanced polymer networks with tailored properties. Recent studies have demonstrated the use of this compound as a building block for synthesizing biodegradable polymers, which are increasingly sought after in sustainable materials science.
The synthesis of 4-(bromomethyl)-4-(4-methylpentan-2-yl)oxyoxane involves a multi-step process that combines principles from both classical and modern organic chemistry. Key steps include the formation of the oxane ring through acid-catalyzed cyclization and subsequent functionalization with bromomethyl and alkyl groups. Researchers have optimized these steps to improve yield and purity, making the compound more accessible for large-scale applications.
From an environmental standpoint, understanding the degradation pathways of this compound is critical for assessing its impact on ecosystems. Recent studies have shown that under certain conditions, such as exposure to microbial communities or abiotic factors like light and temperature, the compound undergoes hydrolysis or oxidation to form less hazardous byproducts. These findings are essential for developing strategies to minimize environmental contamination during industrial processes involving this compound.
In conclusion, 4-(bromomethyl)-4-(4-methylpentan-2-yl)oxyoxane (CAS No. 2137617-04-8) is a versatile molecule with wide-ranging applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool in organic synthesis, drug discovery, and materials science. As research continues to uncover new potential uses for this compound, it is poised to play an even greater role in advancing modern chemistry.
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